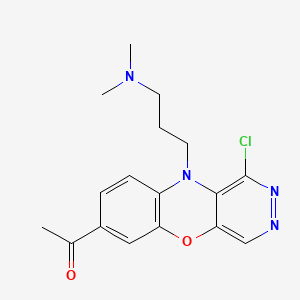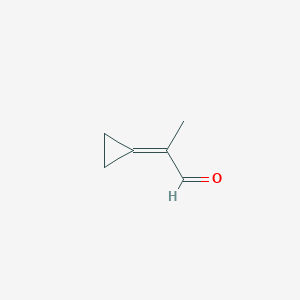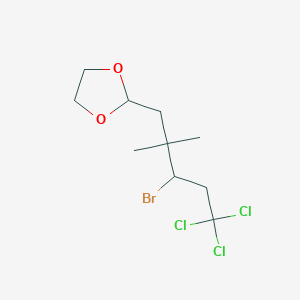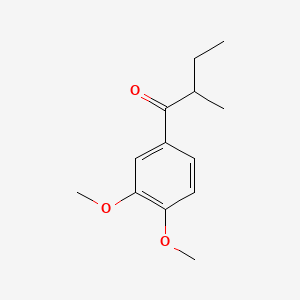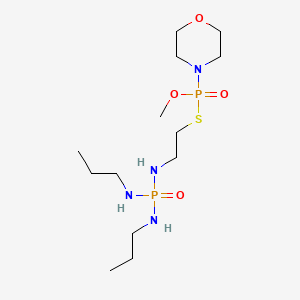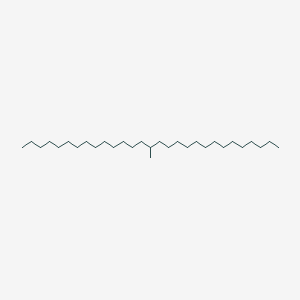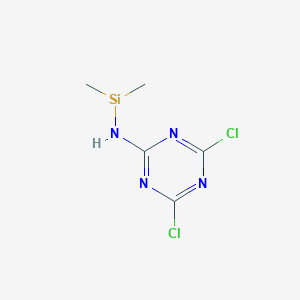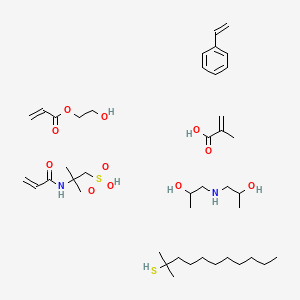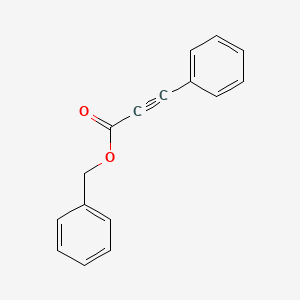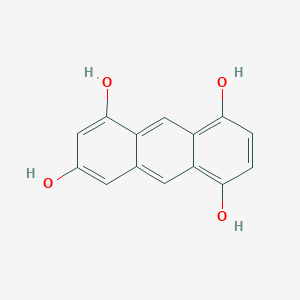![molecular formula C10H23N3O2Si2 B14484795 1-Methyl-4,6-bis[(trimethylsilyl)oxy]-1,2-dihydro-1,3,5-triazine CAS No. 66515-67-1](/img/structure/B14484795.png)
1-Methyl-4,6-bis[(trimethylsilyl)oxy]-1,2-dihydro-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4,6-bis[(trimethylsilyl)oxy]-1,2-dihydro-1,3,5-triazine is a compound characterized by the presence of trimethylsilyl groups. These groups are known for their chemical inertness and large molecular volume, making them useful in various applications . The compound is a derivative of 1,3,5-triazine, a heterocyclic aromatic organic compound.
Méthodes De Préparation
The synthesis of 1-Methyl-4,6-bis[(trimethylsilyl)oxy]-1,2-dihydro-1,3,5-triazine typically involves the reaction of 1-methyl-1,2-dihydro-1,3,5-triazine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-Methyl-4,6-bis[(trimethylsilyl)oxy]-1,2-dihydro-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres (e.g., nitrogen or argon), and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Methyl-4,6-bis[(trimethylsilyl)oxy]-1,2-dihydro-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of other heterocyclic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Methyl-4,6-bis[(trimethylsilyl)oxy]-1,2-dihydro-1,3,5-triazine involves its interaction with molecular targets through its trimethylsilyl groups. These groups can act as protecting groups during chemical synthesis, temporarily masking reactive sites on molecules . The pathways involved in its action depend on the specific application and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-Methyl-4,6-bis[(trimethylsilyl)oxy]-1,2-dihydro-1,3,5-triazine include:
Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]-: This compound also contains trimethylsilyl groups and is used in similar applications.
1,4-Bis(trimethylsilyl)butadiyne: Another compound with trimethylsilyl groups, used in organic synthesis and material science.
The uniqueness of this compound lies in its specific structure and the presence of the 1,3,5-triazine ring, which imparts distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
66515-67-1 |
|---|---|
Formule moléculaire |
C10H23N3O2Si2 |
Poids moléculaire |
273.48 g/mol |
Nom IUPAC |
trimethyl-[(1-methyl-6-trimethylsilyloxy-2H-1,3,5-triazin-4-yl)oxy]silane |
InChI |
InChI=1S/C10H23N3O2Si2/c1-13-8-11-9(14-16(2,3)4)12-10(13)15-17(5,6)7/h8H2,1-7H3 |
Clé InChI |
SKOHFFSRDJCNNA-UHFFFAOYSA-N |
SMILES canonique |
CN1CN=C(N=C1O[Si](C)(C)C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Oxo-3-(2-{4-[4-(pyridin-2-yl)anilino]phenyl}hydrazinylidene)cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14484715.png)
